1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid physical and chemical properties
1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid physical and chemical properties
An In-depth Technical Guide to 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid: Properties, Synthesis, and Handling
Abstract
1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid is a halogenated, N-substituted pyrazole derivative. This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, detailing its physicochemical properties, spectroscopic profile, a plausible synthetic route, and critical safety protocols. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2] The specific combination of a carboxylic acid for derivatization, a C-I bond for cross-coupling reactions, and a fluoroethyl group to potentially enhance metabolic stability and binding affinity makes this compound a valuable and versatile building block for the synthesis of novel chemical entities.
Molecular Structure and Identifiers
The structural integrity and identity of a chemical compound are foundational to its application in research. Below are the key identifiers for 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid.
Table 1: Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid | |
| CAS Number | 1429418-14-3 | [3][4] |
| Molecular Formula | C₆H₆FIN₂O₂ | [3][4] |
| Molecular Weight | 284.03 g/mol | [3][4] |
| Canonical SMILES | C1=NN(C(=C1I)C(=O)O)CCF | [5] |
| InChI | InChI=1S/C6H6FIN2O2/c7-1-2-10-5(6(11)12)4(8)3-9-10/h3H,1-2H2,(H,11,12) | [5] |
| InChIKey | SBZNHIOHIJREAL-UHFFFAOYSA-N | [5] |
Physicochemical Properties
The physical and chemical properties of a molecule dictate its behavior in biological and chemical systems, influencing everything from solubility to reactivity. While extensive experimental data for this specific compound is not publicly available, its properties can be reliably predicted based on its structure and data from close analogs.
Table 2: Physicochemical and Computational Data
| Property | Value / Expected Behavior | Reference |
| Appearance | White to off-white solid (Expected) | |
| Purity (Commercial) | ≥98% | [3] |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol; sparingly soluble in water. | |
| Acidity (pKa) | The carboxylic acid proton is the primary acidic site. The pKa is expected to be lower than typical aliphatic carboxylic acids due to the electron-withdrawing nature of the adjacent iodinated pyrazole ring. The pyrazole ring itself is weakly basic.[6] | |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | [3] |
| Predicted LogP (XlogP) | 1.0 - 1.15 | [3][5] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | |
| Rotatable Bonds | 3 | [3] |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for structure verification. The following are the expected spectral characteristics for 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid, based on established principles and data from related pyrazole structures.[7][8]
-
¹H NMR:
-
~13-14 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid group.
-
~7.5-8.0 ppm (s, 1H): A singlet for the proton at the C3 position of the pyrazole ring.
-
~4.8-5.0 ppm (dt, 2H): A doublet of triplets for the methylene group adjacent to the fluorine atom (-CH₂F).
-
~4.6-4.8 ppm (dt, 2H): A doublet of triplets for the methylene group attached to the pyrazole nitrogen (N-CH₂-).
-
-
¹³C NMR:
-
~160-165 ppm: Carboxylic acid carbonyl carbon (C=O).
-
~145-150 ppm: C5 of the pyrazole ring (attached to COOH).
-
~140-145 ppm: C3 of the pyrazole ring.
-
~80-85 ppm: C4 of the pyrazole ring (attached to Iodine).
-
~79-82 ppm: Methylene carbon adjacent to fluorine (-CH₂F).
-
~50-55 ppm: Methylene carbon adjacent to nitrogen (N-CH₂-).
-
-
FT-IR:
-
Mass Spectrometry:
-
ESI-MS (-): Expected [M-H]⁻ peak at m/z 282.94.
-
ESI-MS (+): Expected [M+H]⁺ peak at m/z 284.95.
-
Predicted m/z values for other common adducts like [M+Na]⁺ and [M+K]⁺ are also available.[5]
-
Synthesis and Reactivity
Proposed Synthetic Pathway
While specific synthesis protocols for this molecule are proprietary, a logical and robust synthetic route can be proposed based on established heterocyclic chemistry. A common strategy involves the N-alkylation of a pre-formed, functionalized pyrazole core.
The proposed workflow is as follows:
-
Iodination: Start with a commercially available pyrazole-5-carboxylic acid ester, such as ethyl 1H-pyrazole-5-carboxylate. Iodinate the electron-rich 4-position using an electrophilic iodine source like N-Iodosuccinimide (NIS).
-
N-Alkylation: Alkylate the N1 position of the pyrazole ring using a suitable 2-fluoroethylating agent, such as 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate, in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Saponification: Hydrolyze the ethyl ester to the final carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), followed by acidic workup.[11]
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Illustrative)
This protocol is a self-validating, illustrative procedure. Researchers should perform their own optimization and safety assessments.
-
Iodination: To a solution of ethyl 1H-pyrazole-5-carboxylate (1 eq.) in acetonitrile, add N-Iodosuccinimide (1.1 eq.). Stir the mixture at room temperature for 12-18 hours, monitoring by TLC. Upon completion, concentrate the reaction mixture, dilute with ethyl acetate, and wash sequentially with aqueous Na₂S₂O₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography.
-
N-Alkylation: To a solution of ethyl 4-iodo-1H-pyrazole-5-carboxylate (1 eq.) in DMF, add potassium carbonate (2 eq.) and 1-bromo-2-fluoroethane (1.5 eq.). Heat the reaction mixture to 70-80 °C for 4-6 hours. After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.
-
Saponification: Dissolve the purified ethyl ester (1 eq.) in a 3:1 mixture of THF and water. Add lithium hydroxide monohydrate (2-3 eq.) and stir at room temperature for 2-4 hours.[11] Monitor the reaction by TLC until the starting material is consumed. Acidify the reaction mixture to pH ~2-3 with 1M HCl. Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure to yield the final carboxylic acid.
Reactivity Profile
This molecule offers three primary points for chemical modification:
-
Carboxylic Acid: Amenable to standard transformations into amides, esters, or acid chlorides, providing a direct handle for conjugation to other molecules.
-
C-I Bond: Serves as an excellent substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, alkyl, or alkyne substituents.
-
Pyrazole Ring: While generally stable, the C3-H position could potentially undergo metallation and subsequent reaction with an electrophile, although this would require harsh conditions.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar iodinated and fluorinated pyrazoles provides a strong basis for a hazard assessment.[12][13]
-
Hazard Assessment:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[14][15]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use. Wear a lab coat or impervious clothing to prevent skin contact.[14][15]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[12][16] If dust is generated, a full-face respirator may be necessary.[14]
-
-
Handling Procedures:
-
Storage:
-
Disposal:
Applications in Research and Drug Discovery
The title compound is not an end-product therapeutic but rather a high-value intermediate for chemical synthesis. Its utility stems from the strategic combination of its functional groups.
-
Scaffold for Medicinal Chemistry: The pyrazole core is a cornerstone of modern drug discovery, found in drugs for cancer, inflammation, and infectious diseases.[1][18][19] This compound provides a ready-to-use, functionalized pyrazole scaffold.
-
Fragment-Based Drug Design (FBDD): As a small, functionalized heterocycle, it can be used as a fragment for screening against biological targets or as a starting point for fragment elaboration.
-
Combinatorial Chemistry: The C-I bond is a key feature, allowing for parallel synthesis of large libraries of compounds via cross-coupling reactions. By varying the coupling partner, chemists can rapidly explore the structure-activity relationship (SAR) of a lead series.
-
Bioisosteric Replacement: The fluoroethyl group is often used in medicinal chemistry to block metabolic oxidation, improve binding affinity through hydrogen bonding or dipolar interactions, and modulate lipophilicity, making this a desirable building block for lead optimization.
References
-
Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(2-fluoroethyl)-4-iodo-1h-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
IntechOpen. (2020, May 7). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]
-
Cole, K. E., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Retrieved from [Link]
-
Doležal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. PMC - NIH. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(2,2-difluoroethyl)-4-iodo-1h-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
Martinez, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link]
-
Molecules. (2022, July 23). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]
-
ECHA. (n.d.). Identity - 3-(1,1-difluoroethyl)-4-iodo-1H-pyrazole. Retrieved from [Link]
-
Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed - NIH. Retrieved from [Link]
-
Al-Otaibi, F. A., et al. (2026, January 16). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 1H-Pyrazole-5-carboxylic acid. Retrieved from [Link]
-
Sharma, D., et al. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. Retrieved from [Link]
-
Yüksek, M., et al. (2025, July 1). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PMC. Retrieved from [Link]
-
Al-wsmani, I. Q., et al. (2025, January 17). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Retrieved from [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. PubChemLite - 1-(2-fluoroethyl)-4-iodo-1h-pyrazole-5-carboxylic acid (C6H6FIN2O2) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 8. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid | 1787916-50-0 [sigmaaldrich.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
